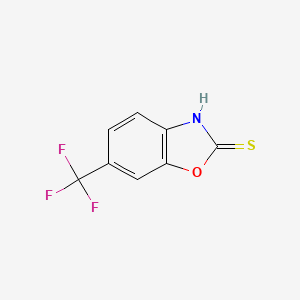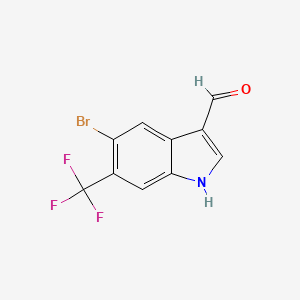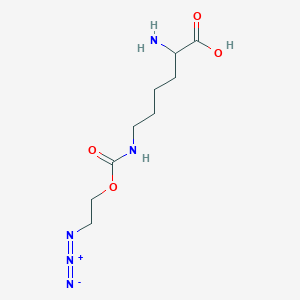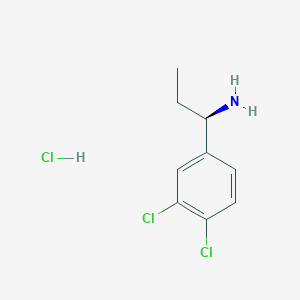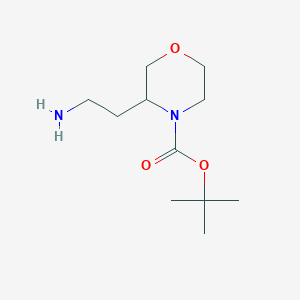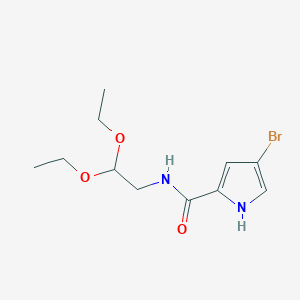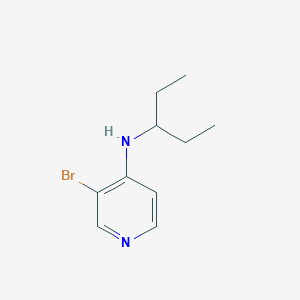
3-bromo-N-(pentan-3-yl)pyridin-4-amine
Descripción general
Descripción
3-Bromo-N-(pentan-3-yl)pyridin-4-amine is an organic compound that is commonly used in scientific research. It is a brominated amine derivative of pyridine, and is a useful reagent for a variety of organic synthesis reactions.
Aplicaciones Científicas De Investigación
Organic Synthesis
3-bromo-N-(pentan-3-yl)pyridin-4-amine: is a valuable intermediate in organic synthesis. Its bromine atom can undergo various substitution reactions, making it a versatile building block for constructing more complex molecules. For instance, it can be used to synthesize novel pyridine derivatives with potential pharmacological activities .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for the development of new drugs. Its pyridine ring mimics the structure of nicotinic acid, which is a core component of several bioactive molecules. Researchers can modify the pentan-3-yl side chain or the pyridin-4-amine moiety to create compounds with potential therapeutic effects .
Material Science
The brominated pyridine core of 3-bromo-N-(pentan-3-yl)pyridin-4-amine can be utilized in material science. It can be incorporated into polymers or small molecules that form part of organic light-emitting diodes (OLEDs) or other electronic materials, contributing to the advancement of electronic device technology .
Catalysis
This compound may also find applications in catalysis. The pyridine moiety can act as a ligand, coordinating to metals and forming catalysts for various chemical reactions. Such catalysts could be used in the synthesis of fine chemicals or pharmaceuticals, enhancing reaction efficiency and selectivity .
Agrochemical Research
In agrochemical research, 3-bromo-N-(pentan-3-yl)pyridin-4-amine could be a starting point for the synthesis of new herbicides or pesticides. Its structure allows for the introduction of additional functional groups that can interact with biological targets in pests or weeds .
Biochemistry Studies
Biochemists might explore the interaction of this compound with enzymes or receptors. By studying its binding affinity and mechanism of action, scientists can gain insights into the biological processes and potentially develop new biochemical tools or drugs .
Environmental Chemistry
Environmental chemists could investigate the degradation pathways and environmental fate of 3-bromo-N-(pentan-3-yl)pyridin-4-amine . Understanding its stability and breakdown products can inform the assessment of its environmental impact and guide the design of more eco-friendly compounds .
Analytical Chemistry
Lastly, in analytical chemistry, derivatives of this compound could be synthesized to serve as standards or reagents in chemical analyses. They could help in developing new methods for detecting or quantifying other substances, improving the accuracy and sensitivity of analytical techniques .
Propiedades
IUPAC Name |
3-bromo-N-pentan-3-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRACAPFDHRLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(pentan-3-yl)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



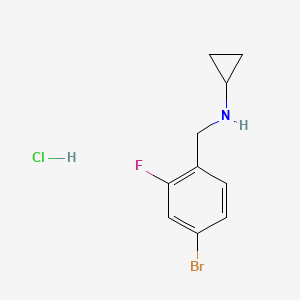

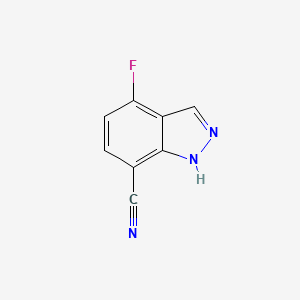
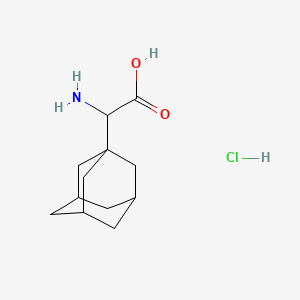

![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)
